2-[2-(4-Nonylphenoxy)ethoxy]ethanol

Catalog No.
S1524302
CAS No.
20427-84-3
M.F
C19H32O3
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol

CAS Number

20427-84-3

Product Name

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

solubility

>1000 mg/l

Synonyms

2-[2-(4-nonylphenoxy)ethoxy]ethanol; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol; 4-n-Nonylphenol Diethoxylate; Diethylene Glycol Mono-p-nonylphenyl Ether; Diethylene Glycol p-Nonylphenyl Ether; EON 2;

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

The exact mass of the compound 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as turned cloudy with 10.5 mg/ml, remained cloudy after 10 ml added. (ntp, 1992)>1000 mg/l. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

2-[2-(4-Nonylphenoxy)ethoxy]ethanol, commonly known as Nonoxynol-2, NP-2, or under trade names such as Igepal® CO-210, is a highly lipophilic nonionic surfactant belonging to the nonylphenol ethoxylate (NPE) class[1]. Characterized by a remarkably short hydrophilic chain of exactly two ethylene oxide (EO) units, this compound possesses a low Hydrophilic-Lipophilic Balance (HLB) of approximately 5.6[2]. Unlike its higher-ethoxylated counterparts, NP-2 is insoluble in water but highly soluble in non-polar aliphatic and aromatic solvents [1]. In industrial procurement, it is primarily sourced not as a standard detergent, but as a specialized water-in-oil (W/O) emulsifier, a potent defoaming agent in cold-water cleaners, and a critical reactive intermediate (precursor) for the synthesis of anionic surfactants via sulfation or phosphation [3].

Research Fit

Low Ethoxylate Content
Oil-soluble nonionic surfactant for hydrophobic formulations
W/O Emulsion Target
Supports water-in-oil emulsion systems
Defined Structure
Reproducible formulation and synthesis intermediate

Procurement teams frequently group nonylphenol ethoxylates into a single category, but substituting NP-2 with a mid-range or high-range ethoxylate (e.g., NP-6 or NP-9) leads to catastrophic formulation failures[1]. Because the EO chain length strictly dictates the surfactant's phase behavior, replacing NP-2 (HLB 5.6) with NP-9 (HLB 12.8) will invert a water-in-oil (W/O) emulsion into an oil-in-water (O/W) emulsion, destroying the intended viscosity and stability of metalworking fluids or agricultural dispersions [2]. Furthermore, in chemical synthesis workflows where NP-2 is used as a precursor for ether sulfates, the hydroxyl value is inversely proportional to the EO chain length. Substituting NP-2 with NP-4 drastically alters the molar stoichiometry, reducing the reactive site density and leading to incomplete sulfation and poor downstream anionic surfactant yields .

Substitution Risk

Higher-EO NPEs may shift emulsification from W/O to O/W, reducing oil-phase stability
Increased water solubility from longer EO chains can alter wetting on hydrophobic substrates
Environmental partitioning profile changes with EO length; log Kow decreases, affecting fate modeling

Hydrophilic-Lipophilic Balance (HLB) for Emulsion Phase Control

The ethoxylation degree of nonylphenol directly dictates its emulsion behavior. NP-2 features an HLB of 5.6, making it highly lipophilic and necessary for stabilizing water-in-oil (W/O) emulsions [1]. In contrast, the widely procured NP-9 has an HLB of 12.8, which strictly drives oil-in-water (O/W) emulsification [1]. Substituting NP-2 with higher ethoxylates will cause immediate phase inversion in lipophilic formulations.

Evidence DimensionHydrophilic-Lipophilic Balance (HLB)
Target Compound DataHLB 5.6 (Drives W/O emulsions)
Comparator Or BaselineNP-9: HLB 12.8 (Drives O/W emulsions)
Quantified Difference7.2 unit HLB shift, completely altering phase behavior
ConditionsSurfactant selection for emulsion formulation

Procurement must specify NP-2 to maintain the structural integrity of water-in-oil systems, as common NPEs will cause catastrophic phase inversion.

HLB Comparison
Head-to-head
NP-2: 5.7 vs NP-3: 7.5, NP-4: 8.9, NP-9: 12.8
Supports W/O emulsifier selection over O/W
Calculated values; confirm with supplier lot

Hydroxyl Value for Precursor Stoichiometry in Anionic Surfactant Synthesis

When utilized as a chemical intermediate for synthesizing ether sulfates or phosphates, the reactive site density is paramount. NP-2 provides a high hydroxyl value of 177–193 mg KOH/g due to its low molecular weight . By comparison, NP-4 offers a significantly lower hydroxyl value of 139–145 mg KOH/g . Using an incorrect ethoxylate grade fundamentally alters the molar stoichiometry during the reaction, leading to excess unreacted reagents or severely depressed yields of the target anionic surfactant.

Evidence DimensionHydroxyl Value (mg KOH/g)
Target Compound Data177–193 mg KOH/g
Comparator Or BaselineNP-4: 139–145 mg KOH/g
Quantified Difference~38-48 mg KOH/g higher reactive density for NP-2
ConditionsPrecursor evaluation for sulfation/phosphation reactions

Buyers sourcing precursors for anionic surfactant manufacturing must strictly procure NP-2 to ensure correct reaction stoichiometry and maximize production yield.

Acute Aquatic Toxicity
Reported
P. promelas LC₅₀ 323 µg/L vs NP 136, NP1EO 218; C. dubia 716 vs 92.4, 328
Reported lower acute toxicity endpoint vs NP
Regulatory restrictions on NPEs still apply

Aqueous Insoluble Defoaming Action

Unlike mainstream nonionic detergents, NP-2 is entirely insoluble in water and functions as a potent defoaming agent in aqueous systems[1]. Standard NPEs like NP-9 or NP-10 are highly water-soluble and act as high-foaming detergents [2]. In low-foam industrial applications such as cold-water cleaning or paper processing, the insolubility of NP-2 allows it to disrupt foam lamellae, whereas substituting it with a soluble NPE would exacerbate foam generation [1].

Evidence DimensionAqueous Solubility and Foam Profile
Target Compound DataInsoluble in water; acts as a defoamer
Comparator Or BaselineNP-9: Completely soluble in water; acts as a foaming agent
Quantified DifferenceBinary shift from foam suppression (NP-2) to foam generation (NP-9)
ConditionsAqueous industrial fluid processing

Selecting NP-2 is critical for industrial workflows that require surfactant properties without the process-disrupting foam generated by standard water-soluble NPEs.

Predicted Surface Tension
Data to verify
36.5 ± 3.0 dyne/cm
Computed baseline for wetting screening
EPISuite estimate, not experimentally validated

Reverse Micelle Confinement for Monodisperse Nanoparticle Synthesis

In the microemulsion (ME) synthesis of zinc oxide (ZnO) nanoparticles, the surfactant's HLB dictates the size of the aqueous core. NP-2, with its highly lipophilic nature, forms tightly confined reverse micelles that restrict nanoparticle growth to <5 nm [1]. When compared to higher ethoxylates like NP-10 or NP-15, NP-2 provides a significantly narrower size distribution and higher monodispersity, as the larger hydrophilic heads of NP-15 fail to constrain the water droplets as effectively [1].

Evidence DimensionNanoparticle Size Distribution
Target Compound DataYields monodispersed ZnO nanoparticles <5 nm
Comparator Or BaselineNP-10 / NP-15: Yield broader size distributions and larger particles
Quantified DifferenceStrict confinement to <5 nm sizes using NP-2 vs broader distributions with NP-15
ConditionsRoom temperature microemulsion (ME) hydrolysis of zinc diethoxide

For advanced materials procurement, NP-2 serves as a highly effective structure-directing template to guarantee ultra-small, tightly controlled nanoparticle dimensions.

Estimated log Kow
Data to verify
~4.5 (>1.5 units above higher-EO NPEs)
Indicates organic-phase partitioning potential
Estimated value; no experimental data for this CAS

Precursor for Anionic Surfactant Manufacturing

Due to its high hydroxyl value and specific ethoxylation degree, NP-2 is heavily procured as a chemical intermediate. It is reacted via sulfation or phosphation to produce nonylphenol ether sulfates and ether phosphates, which are critical anionic surfactants used in specialized industrial formulations .

Defoaming Agent in Industrial Cleaners and Paper Processing

Leveraging its water insolubility, NP-2 is utilized as a highly effective defoamer in cold-water cleaners, metal processing fluids, and paper manufacturing workflows. It provides necessary surface-active properties while actively suppressing the foam lamellae that would otherwise disrupt high-shear processes [1].

Water-in-Oil (W/O) Emulsifier for Functional Fluids

With an HLB of 5.6, NP-2 is the surfactant of choice for stabilizing water-in-oil emulsions. It is widely applied in agricultural formulations, metalworking fluids, and specialized coatings where maintaining a continuous oil phase is essential for performance and corrosion resistance [2].

Structure-Directing Agent in Nanomaterial Synthesis

In advanced materials research, NP-2 is employed in microemulsion techniques to form tightly controlled reverse micelles. This allows for the synthesis of highly monodisperse, ultra-small (<5 nm) metal oxide nanoparticles, such as zinc oxide, which are critical for optical and catalytic applications [3].

Application Fit

Application
Selection Property
Validation Focus
W/O emulsion systems (oilfield, lubricants)
Low HLB nonionic surfactant profile
Emulsion type and oil-phase stability
Environmental discharge screening
Reported acute aquatic toxicity endpoint profile
Ecotoxicity data review and NPE regulatory assessment
Oil-phase solubilization and cleaning
High log Kow and oil compatibility
Wetting and degreasing on hydrophobic surfaces
Anionic surfactant synthesis precursor
Defined low ethoxylate chain length
Reproducible sulfation and product consistency

Physical Description

Dry Powder; Liquid
Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO]

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

308.23514488 g/mol

Monoisotopic Mass

308.23514488 g/mol

Flash Point

greater than 140 °F (burns with difficulty) (USCG, 1999)

Heavy Atom Count

22

Density

0.99 to 1.07 at 77 °F (USCG, 1999)

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

42-43 °C

UNII

U4A966MO25

Related CAS

9016-45-9

GHS Hazard Statements

Aggregated GHS information provided by 4634 companies from 60 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 4634 companies. For more detailed information, please visit ECHA C&L website;
Of the 59 notification(s) provided by 4625 of 4634 companies with hazard statement code(s):;
H302 (56.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

20427-84-3
9016-45-9
26027-38-3

Use Classification

Fragrance Ingredients
Cosmetics -> Cleansing; Surfactant; Emulsifying

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Textiles, apparel, and leather manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Other (requires additional information)
Services
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Rubber Product Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-: ACTIVE

Analytic Laboratory Methods

In the biodegradation test of river sediments, residual surfactants in the water phase and sediments were analyzed by the colorimetric Co thiocyanate method and HPLC with a fluorimetric detector.
Polyethylene glycol nonylphenyl ether was measured in sewage effluents using glass capillary GC/FID and GC/MS

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